N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that features a thiazole ring, a pyrrole ring, and a benzamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrrole Ring: Pyrrole rings are often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The thiazole and pyrrole rings are then coupled to a benzamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or pyrrole rings.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-methyl-1,3-thiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide: can be compared with other thiazole or pyrrole-containing benzamides.
Thiazole-containing compounds: Often exhibit antimicrobial or anti-inflammatory properties.
Pyrrole-containing compounds: Known for their roles in pharmaceuticals and natural products.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H13N3OS |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C15H13N3OS/c1-11-10-20-15(16-11)17-14(19)12-4-6-13(7-5-12)18-8-2-3-9-18/h2-10H,1H3,(H,16,17,19) |
InChI Key |
MJVXZLHNGAUAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
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